3-Methylsulfolane
Overview
Description
3-Methylsulfolane is an organosulfur compound with the molecular formula C5H10O2S. It is a derivative of sulfolane, characterized by the presence of a methyl group attached to the sulfolane ring. This compound is known for its high polarity and excellent solvent properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylsulfolane can be synthesized through the reaction of a conjugated diene with sulfur dioxide, followed by hydrogenation. The process involves:
Reaction with Sulfur Dioxide: A conjugated diene, such as 1,3-butadiene, reacts with sulfur dioxide at elevated temperatures (60°C to 120°C) under pressure to form a sulfolene intermediate.
Hydrogenation: The sulfolene intermediate is then hydrogenated in the presence of a hydrogenation catalyst, such as Raney nickel, to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Sulfur Dioxide Reaction: Large-scale reactors are used to ensure efficient contact between the conjugated diene and sulfur dioxide.
Catalytic Hydrogenation: The sulfolene intermediate is subjected to catalytic hydrogenation using industrial-grade catalysts to achieve high yields of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methylsulfolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding sulfolene.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfolene.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Scientific Research Applications
3-Methylsulfolane has a wide range of applications in scientific research:
Biology: Its solvent properties make it useful in the extraction and purification of biological molecules.
Medicine: It is explored for its potential in drug formulation and delivery due to its solvent capabilities.
Mechanism of Action
The mechanism of action of 3-methylsulfolane primarily involves its role as a solvent. Its high polarity and ability to dissolve a wide range of compounds make it effective in facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application, such as solubilizing reactants in a chemical reaction or extracting compounds in a biological assay .
Comparison with Similar Compounds
Sulfolane: The parent compound, known for its solvent properties.
Methylsulfonylmethane: Another organosulfur compound with similar solvent capabilities.
Tetrahydrothiophene: A related sulfur-containing compound with different solvent properties.
Uniqueness: 3-Methylsulfolane is unique due to the presence of the methyl group, which enhances its solvent properties and makes it more effective in certain applications compared to its parent compound, sulfolane .
Properties
IUPAC Name |
3-methylthiolane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJLMPKFQPJDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCS(=O)(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870789 | |
Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-93-5 | |
Record name | 3-Methylsulfolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylsulfolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyltetrahydrothiophene 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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